6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid . The reaction is often carried out under reflux conditions to ensure complete conversion. Microwave irradiation has also been employed to accelerate the reaction, resulting in shorter reaction times and higher yields .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and employing catalysts like cerium (IV) oxide nanoparticles. These methods enhance the efficiency and scalability of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of various substituted indoloquinoxaline derivatives.
Scientific Research Applications
6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The primary mechanism of action of 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of the DNA helix. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, the compound has been shown to modulate multidrug resistance by interacting with ATP-binding cassette transporters .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
NCA0424: A synthetic indoloquinoxaline derivative with potent anticancer activity.
B-220: Another indoloquinoxaline derivative known for its DNA binding affinity.
Uniqueness
6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline stands out due to its unique chlorophenoxypropyl group, which enhances its DNA intercalating ability and cytotoxic effects. This structural feature differentiates it from other indoloquinoxaline derivatives and contributes to its potent biological activities .
Properties
Molecular Formula |
C23H18ClN3O |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
6-[3-(2-chlorophenoxy)propyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H18ClN3O/c24-17-9-2-6-13-21(17)28-15-7-14-27-20-12-5-1-8-16(20)22-23(27)26-19-11-4-3-10-18(19)25-22/h1-6,8-13H,7,14-15H2 |
InChI Key |
IRIHCDLMTMWEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
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